6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one
Description
Properties
CAS No. |
3264-92-4 |
|---|---|
Molecular Formula |
C22H35FO4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(3S,5R,6R,8R,9S,10R,13S,14S,16R,17R)-6-fluoro-3,5,17-trihydroxy-10,13,16-trimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H35FO4/c1-12-9-17-15-10-18(23)21(26)11-14(25)5-7-19(21,3)16(15)6-8-20(17,4)22(12,27)13(2)24/h12,14-18,25-27H,5-11H2,1-4H3/t12-,14+,15-,16+,17+,18-,19-,20+,21+,22+/m1/s1 |
InChI Key |
UOHQEFKIKABMNS-WSKNCWGTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O)O)F |
Canonical SMILES |
CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)O)O)F |
Origin of Product |
United States |
Preparation Methods
Bromination and Hypobromous Acid Addition
- The process begins with bromination of 3beta-lower acyloxy-5alpha-pregna-9(11),16-dien-20-one in aqueous acetone or butanone.
- Hypobromous acid is generated in situ using reagents such as dibromantin, N-bromoacetamide, or N-bromosuccinimide.
- The reaction is conducted at low temperatures (around 5°C) and in the absence of light to control selectivity.
- Perchloric acid is added before the brominating reagent to facilitate the reaction.
- The product formed is typically 11beta-hydroxy-3beta-acetoxy-9alpha-bromo-5alpha-pregn-16-ene-20-one, which can be isolated for further transformation.
Epoxide Formation and Hydrolysis
- The crude brominated product is treated with aqueous alkali (NaOH or KOH) to convert the 9alpha-bromo intermediate into the corresponding 9beta,11beta-epoxide.
- Simultaneously, the 3-lower acylate group is hydrolyzed to yield the 3beta-hydroxy steroid.
- This step yields 3beta-hydroxy or acetoxy-9beta,11beta-epoxy-5alpha-pregna-16-ene-20-one, which is a key intermediate for further modifications.
Introduction of the 16alpha-Methyl Group via Grignard Reaction
- The 9beta,11beta-epoxy steroids undergo a Grignard addition reaction using copper-complexed methyl magnesium bromide or iodide in tetrahydrofuran.
- This step selectively introduces the 16alpha-methyl group into the steroid framework.
- The reaction conditions are carefully controlled to ensure regio- and stereoselectivity.
Oxidation and Bromination for Further Functionalization
- The 3beta,17alpha-dihydroxy-9beta,11beta-epoxy-16alpha-methyl-5alpha-pregnan-20-one intermediate can be oxidized using chromic oxide and sulfuric acid to form the corresponding 3-keto derivative.
- This keto derivative is subjected to dibromination with hydrobromic acid and bromine, followed by dehydrobromination to form 17alpha-hydroxy-21-acetoxy-9beta,11beta-epoxy-16alpha-methylpregna-1,4-diene-3,20-dione.
- Reaction with hydrogen fluoride (HF) introduces the 6beta-fluoro substituent, yielding dexamethasone acetate analogs.
Chemical Reactions Analysis
Types of Reactions
6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ketone group at the 20 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of new functionalized steroid derivatives.
Scientific Research Applications
6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom enhances the compound’s binding affinity to these receptors, leading to modulation of gene expression and cellular responses. The hydroxyl groups play a crucial role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogs
Metabolic and Enzymatic Interactions
- 5α-Reductase and 3α/β-HSD Activity: The 5α-reduced configuration in 6β-fluoro-3β,5α,17-trihydroxy-16α-methylpregnan-20-one suggests it may act as a substrate or inhibitor for 5α-reductase type 1, similar to other 5α-reduced steroids like allopregnanolone . However, the 3β-hydroxyl group distinguishes it from 3α-hydroxylated metabolites (e.g., 3α-Diol in ), which are more prone to oxidation by 3α-HSD .
Fluorination Effects : Fluorine at 6β likely reduces susceptibility to cytochrome P450-mediated oxidation compared to hydroxylated analogs (e.g., 3β,5α,6β-trihydroxy derivatives in ). This modification mirrors strategies in corticosteroids (), where fluorine enhances glucocorticoid receptor binding .
Biological Activity
Overview
6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one is a synthetic steroid compound notable for its unique structural characteristics, including multiple hydroxyl groups and a fluorine atom at the 6beta position. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action.
| Property | Value |
|---|---|
| CAS Number | 3264-92-4 |
| Molecular Formula | C22H35FO4 |
| Molecular Weight | 382.51 g/mol |
| Melting Point | 254-255 °C (decomp) |
| Density | 1.26 g/cm³ (predicted) |
| pKa | 12.41 (predicted) |
The biological activity of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one primarily involves its interaction with steroid receptors. Upon binding to these receptors, the compound modulates their activity, influencing downstream signaling pathways that affect gene expression, protein synthesis, and cellular metabolism. This mechanism underlies its potential anti-inflammatory and immunomodulatory effects.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance:
- Case Study: A study demonstrated that treatment with 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one reduced levels of interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases .
Immunomodulatory Properties
The compound has also been investigated for its immunomodulatory effects. It has been shown to alter the activity of immune cells, enhancing or suppressing their functions depending on the context:
- Research Findings: In animal models, administration of this steroid led to an increase in regulatory T cells while decreasing pro-inflammatory T helper cell populations, indicating a shift towards an anti-inflammatory immune profile .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 6beta-Fluoro-3beta,5alpha,17-trihydroxy-pregnan | Lacks methyl group at C16 | Weaker anti-inflammatory effects |
| 3beta,5alpha,17-trihydroxy-16alpha-methylpregnan | Lacks fluorine at C6 | Reduced receptor affinity |
| 6beta-Fluoro-3beta,5alpha,17-acetoxy-pregnan | Acetoxy group instead of hydroxyls | Enhanced solubility but altered potency |
Therapeutic Potential
Due to its biological activities, 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one is being explored for various therapeutic applications:
- Anti-inflammatory Drugs: Its ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory medications.
- Immunotherapy: The immunomodulatory effects could be harnessed in treatments for autoimmune diseases or cancer therapies.
Future Research Directions
Continued research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:
- Long-term safety and efficacy in clinical settings.
- Detailed mechanistic studies using advanced molecular biology techniques.
- Exploration of combination therapies involving this compound with other anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the stereochemical configuration of 6β-fluoro-3β,5α,17-trihydroxy-16α-methylpregnan-20-one?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry, particularly for distinguishing β- and α-configurations at positions 3, 5, 6, and 16. X-ray crystallography can provide definitive structural confirmation, while chiral chromatography (e.g., HPLC with chiral stationary phases) ensures enantiomeric purity. For fluorinated analogs, -NMR is valuable for tracking fluorine-specific interactions .
Q. How can researchers achieve high stereochemical purity during the synthesis of this compound?
- Methodological Answer : Fluorination at the 6β-position requires regioselective reagents (e.g., Selectfluor®) under controlled conditions to avoid α/β isomerization. Protecting groups (e.g., acetyl for hydroxyls at 3β and 17) are essential to prevent unwanted side reactions. Post-synthesis purification via recrystallization or preparative HPLC ensures stereochemical integrity. Comparative analysis with reference standards (e.g., Medrogestone derivatives) validates synthetic routes .
Q. What in vitro assays are suitable for initial screening of glucocorticoid receptor (GR) binding affinity?
- Methodological Answer : Radioligand displacement assays using -dexamethasone or -corticosterone in GR-expressing cell lines (e.g., COS-7) quantify competitive binding. Fluorescence polarization assays with FITC-labeled ligands offer a non-radioactive alternative. Data should be normalized to known agonists (e.g., Triamcinolone) to establish relative potency .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported 5α-reductase inhibition data for this compound?
- Methodological Answer : Discrepancies may arise from enzyme source variations (human vs. rodent isoforms) or assay conditions (pH, cofactors). Use isoform-specific recombinant 5α-reductase (types 1 and 2) with LC-MS quantification of dihydrotestosterone (DHT) conversion. Parallel studies in androgen-sensitive cell lines (e.g., LNCaP) can contextualize enzymatic vs. cellular activity .
Q. What experimental strategies assess the metabolic stability of the 6β-fluoro substituent in hepatic environments?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) or hepatocytes, followed by LC-HRMS to identify phase I/II metabolites. Fluorine-specific metabolic pathways (e.g., defluorination) are tracked via -NMR or isotopic labeling. Comparative studies with non-fluorinated analogs isolate fluorine’s impact on stability .
Q. How can molecular docking and MD simulations improve understanding of its mineralocorticoid receptor (MR) selectivity?
- Methodological Answer : Dock the compound into MR and GR crystal structures (e.g., PDB: 3V48 for MR) using software like AutoDock Vina. Molecular dynamics (MD) simulations (100+ ns) assess binding pocket stability and hydrogen-bonding interactions with Gln776 (MR) vs. Asn564 (GR). Free energy calculations (MM/PBSA) quantify binding affinity differences .
Q. What in vivo models are appropriate to evaluate tissue-specific glucocorticoid vs. anti-inflammatory effects?
- Methodological Answer : Use adjuvant-induced arthritis (rats) or LPS-induced inflammation (mice) to measure edema reduction and cytokine profiles (IL-6, TNF-α). Pair with GR-knockout models to isolate receptor-specific effects. Tissue distribution studies via LC-MS/MS correlate pharmacokinetics with efficacy .
Data Analysis and Interpretation
Q. How should researchers address variability in enzyme inhibition IC values across studies?
- Methodological Answer : Standardize assay conditions (enzyme concentration, substrate Km, incubation time) and validate with positive controls (e.g., finasteride for 5α-reductase). Apply statistical tools (e.g., hierarchical Bayesian modeling) to account for inter-lab variability. Report results with 95% confidence intervals to highlight reproducibility .
Q. What structural modifications could enhance metabolic stability without compromising receptor affinity?
- Methodological Answer : Introduce methyl or cyclopropyl groups at the 17α-position to sterically block CYP3A4-mediated oxidation. Replace the 20-ketone with a bioisostere (e.g., oxime) to reduce carbonyl reactivity. Validate modifications via in vitro microsomal stability assays and GR/MR binding assays .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
